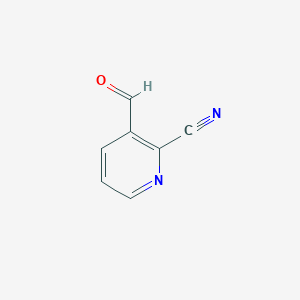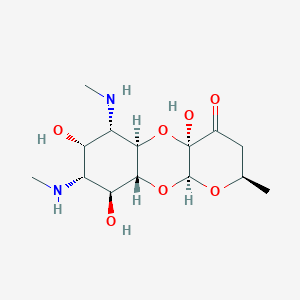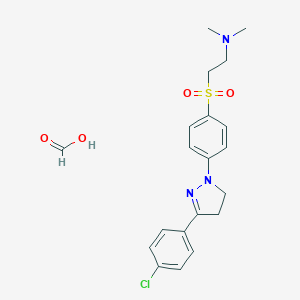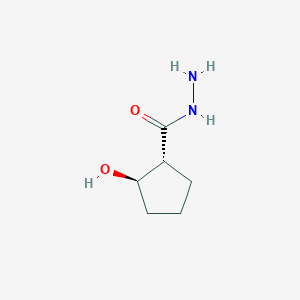
(1R,2R)-2-hydroxycyclopentane-1-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2R)-2-hydroxycyclopentane-1-carbohydrazide, also known as (R,R)-HPC, is a chiral hydrazide compound that has been studied for its potential applications in medicinal chemistry. The compound is synthesized through a multi-step process that involves the reaction of cyclopentanone with hydrazine hydrate, followed by resolution of the resulting racemic mixture to obtain the desired enantiomer. (R,R)-HPC has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.
Mechanism Of Action
The exact mechanism of action of (R,R)-HPC is not fully understood, but it is thought to involve the inhibition of specific enzymes or pathways involved in various biological processes. For example, (R,R)-HPC has been found to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the breakdown of extracellular matrix components. This inhibition may be responsible for the compound's anti-inflammatory and antitumor effects.
Biochemical And Physiological Effects
(R,R)-HPC has been found to exhibit a range of biochemical and physiological effects, including antitumor, anti-inflammatory, and antiviral activities. The compound has also been investigated for its potential to inhibit enzymes involved in the biosynthesis of bacterial cell walls, making it a promising candidate for the development of new antibacterial agents.
Advantages And Limitations For Lab Experiments
One advantage of (R,R)-HPC is its relatively simple synthesis method, which makes it accessible to researchers. However, the compound's low solubility in water may limit its use in certain experiments. Additionally, the compound's mechanism of action is not fully understood, which may make it challenging to design experiments to investigate its effects.
Future Directions
There are several potential future directions for research on (R,R)-HPC. One area of interest is the development of new drugs based on the compound's scaffold. Researchers may also investigate the compound's potential as an inhibitor of enzymes involved in bacterial cell wall biosynthesis, which could lead to the development of new antibacterial agents. Additionally, further studies may be conducted to better understand the compound's mechanism of action and its effects on various biological processes.
Synthesis Methods
The synthesis of (R,R)-HPC involves several steps, starting with the reaction of cyclopentanone with hydrazine hydrate to yield the corresponding hydrazone. The hydrazone is then resolved using a chiral resolving agent, such as tartaric acid, to obtain the desired enantiomer. The final step involves the conversion of the enantiomer to the corresponding carbohydrazide by treatment with phosgene.
Scientific Research Applications
(R,R)-HPC has been studied for its potential applications in medicinal chemistry, particularly as a scaffold for the development of new drugs. The compound has been found to exhibit a range of biological activities, including antitumor, anti-inflammatory, and antiviral effects. (R,R)-HPC has also been investigated as a potential inhibitor of enzymes involved in the biosynthesis of bacterial cell walls, making it a promising candidate for the development of new antibacterial agents.
properties
CAS RN |
130023-72-2 |
|---|---|
Product Name |
(1R,2R)-2-hydroxycyclopentane-1-carbohydrazide |
Molecular Formula |
C6H12N2O2 |
Molecular Weight |
144.17 g/mol |
IUPAC Name |
(1R,2R)-2-hydroxycyclopentane-1-carbohydrazide |
InChI |
InChI=1S/C6H12N2O2/c7-8-6(10)4-2-1-3-5(4)9/h4-5,9H,1-3,7H2,(H,8,10)/t4-,5-/m1/s1 |
InChI Key |
WJADOCJMCWWZQH-RFZPGFLSSA-N |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)O)C(=O)NN |
SMILES |
C1CC(C(C1)O)C(=O)NN |
Canonical SMILES |
C1CC(C(C1)O)C(=O)NN |
synonyms |
Cyclopentanecarboxylic acid, 2-hydroxy-, hydrazide, trans- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



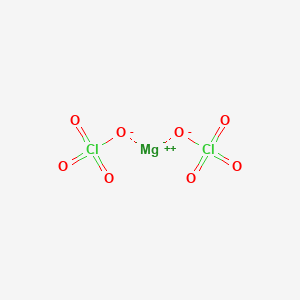
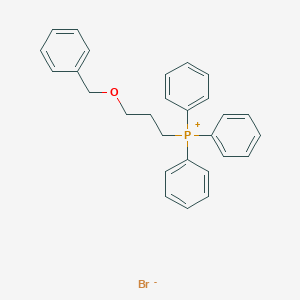
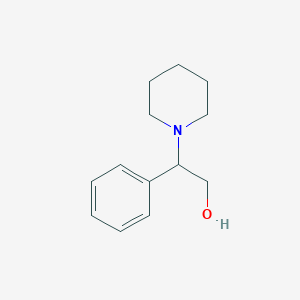

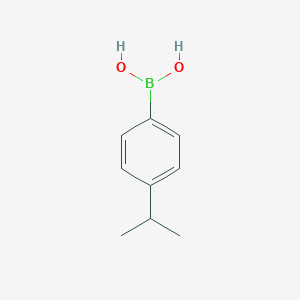


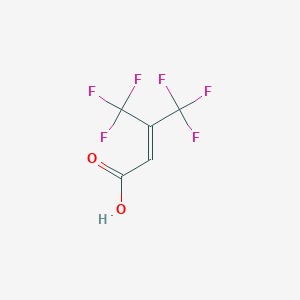


![3-Ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B156144.png)
